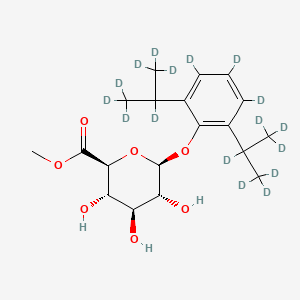

Propofol Glucuronide-d17 Methyl Ester

Description

Propofol Glucuronide-d17 Methyl Ester (PG-d17 ME) is a stable isotope-labeled metabolite of propofol, a widely used intravenous anesthetic. Its molecular formula is C₁₉H₁₁D₁₇O₇, with a molecular weight of 385.53 g/mol, and it is characterized by 17 deuterium atoms replacing hydrogen at specific positions . PG-d17 ME is synthesized to serve as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), where deuterium labeling minimizes isotopic interference and enhances quantification accuracy . The compound is supplied as a neat solid with >95% purity (HPLC) and stored at +4°C for stability .

PG-d17 ME is critical in pharmacokinetic and forensic studies, enabling precise detection of propofol metabolites in biological matrices like urine and plasma. Its methyl ester group improves lipophilicity, facilitating efficient extraction during sample preparation .

Properties

Molecular Formula |

C19H28O7 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylate |

InChI |

InChI=1S/C19H28O7/c1-9(2)11-7-6-8-12(10(3)4)16(11)25-19-15(22)13(20)14(21)17(26-19)18(23)24-5/h6-10,13-15,17,19-22H,1-5H3/t13-,14-,15+,17-,19+/m0/s1/i1D3,2D3,3D3,4D3,6D,7D,8D,9D,10D |

InChI Key |

WYGDARKRJVGPEA-VLJLQISISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)OC)O)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Propofol Glucuronide-d17 Methyl Ester involves synthetic routes that typically include the esterification of Propofol Glucuronide with deuterated methanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the incorporation of deuterium atoms

Chemical Reactions Analysis

Propofol Glucuronide-d17 Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Propofol Glucuronide-d17 Methyl Ester is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a labeled compound for studying metabolic pathways and reaction mechanisms.

Biology: Researchers use it to investigate the biological effects and interactions of Propofol metabolites.

Medicine: It aids in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of Propofol Glucuronide-d17 Methyl Ester involves its role as a precursor to Propofol Glucuronide. Propofol itself acts by positively modulating the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors . This modulation leads to sedation and anesthesia. The labeled compound helps in tracing and studying these pathways in detail.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and functional differences between PG-d17 ME and related compounds:

Key Differentiators

- Deuterium Labeling: PG-d17 ME and Propofol-d17 β-D-Glucuronide incorporate deuterium to reduce hydrogen/deuterium exchange during MS analysis, improving signal resolution compared to non-deuterated variants like the lithium salt .

- Esterification : The methyl ester group in PG-d17 ME enhances lipophilicity, optimizing extraction efficiency in solid-phase extraction (SPE) protocols. In contrast, the free acid form (Propofol-d17 β-D-Glucuronide) may require ion-pairing reagents for LC-MS analysis .

- Synthetic Utility : The Tri-O-benzoyl derivative serves as a protected intermediate in glucuronide synthesis, enabling controlled deprotection to yield PG-d17 ME. This contrasts with PG-d17 ME’s direct application in analytical workflows .

Analytical Performance

- Sensitivity : PG-d17 ME demonstrates superior sensitivity in quantifying trace propofol metabolites due to its isotopic purity and stability. For example, studies using PG-d17 ME achieved detection limits of <1 ng/mL in urine .

- Cross-Reactivity: Unlike non-deuterated glucuronides (e.g., lithium salt), PG-d17 ME avoids cross-talk in MS detectors, critical for multiplexed assays .

Commercial Availability

PG-d17 ME is supplied by Toronto Research Chemicals (TRC) and distributed globally via partners like Wuhan Amyjet Scientific (China) and Santa Cruz Biotechnology (USA). Its catalog number is TRC-P829812, with pricing ~$606/0.5 mg . Comparatively, the Tri-O-benzoyl variant (TRC-T768007) is priced higher (~$1,500/mg) due to synthetic complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.